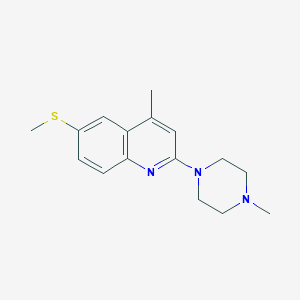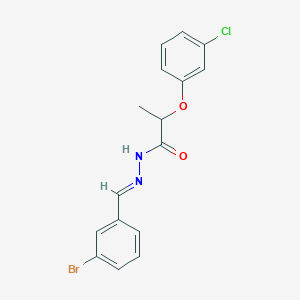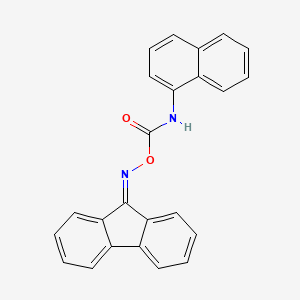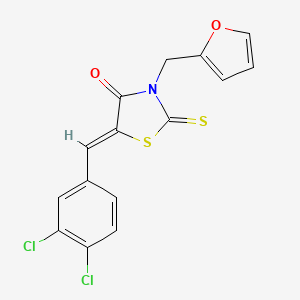![molecular formula C14H17IN2O3 B3863045 N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3863045.png)
N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Vue d'ensemble
Description
N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound characterized by the presence of an iodophenyl group and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 3-iodobenzaldehyde with 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the dioxolane ring may enhance the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1E)-1-(4-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- N’-[(1E)-1-(3-chlorophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Uniqueness
N’-[(1E)-1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is unique due to the presence of the iodophenyl group, which can significantly influence its reactivity and interaction with other molecules. The combination of the iodophenyl group and the dioxolane ring provides a distinct chemical profile that can be leveraged for specific applications in research and industry.
Propriétés
IUPAC Name |
N-[(E)-1-(3-iodophenyl)ethylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O3/c1-10(11-4-3-5-12(15)8-11)16-17-13(18)9-14(2)19-6-7-20-14/h3-5,8H,6-7,9H2,1-2H3,(H,17,18)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTVOROMNMJUEG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1(OCCO1)C)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1(OCCO1)C)/C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-piperidinol](/img/structure/B3862964.png)
![N-tert-butyl-2-[[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3862971.png)


![4-bromobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862995.png)
![1-Cyclohexyl-3-[(3-nitrobenzoyl)amino]thiourea](/img/structure/B3863001.png)


![[4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4,5-trimethoxybenzoate](/img/structure/B3863029.png)


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B3863056.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-(ethylamino)pyrimidine-5-carboxamide](/img/structure/B3863057.png)
![2-Chloro-N'-[(E)-(naphthalen-1-YL)methylidene]-4-nitrobenzohydrazide](/img/structure/B3863063.png)
